“®-1-Boc-4-(aminocarboxymethyl)piperidine” is a molecule that contains a total of 40 atoms. There are 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It has a molecular formula of C12H22N2O4 .
Piperidine derivatives can be synthesized by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor . This method provides target compounds in good yields compared to a conventional batch-type reaction . Another approach involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .
The molecule contains a total of 40 bonds. There are 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Piperidine and pyrrolidine derivatives can be synthesized by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor . Reduction of the substrate imine on the cathode proceeded efficiently due to the large specific surface area of the microreactor .
The molecule has a molecular weight of 258.32 . More detailed physical and chemical properties were not found in the search results.
The synthesis of (R)-1-Boc-4-(aminocarboxymethyl)piperidine typically involves several key steps:
This method emphasizes careful control of reaction conditions such as temperature and pH to maximize yield and purity.
The molecular structure of (R)-1-Boc-4-(aminocarboxymethyl)piperidine can be described as follows:
(R)-1-Boc-4-(aminocarboxymethyl)piperidine can participate in various chemical reactions:
These reactions are critical for utilizing this compound in synthesizing more complex molecules in pharmaceutical applications.
The mechanism of action for (R)-1-Boc-4-(aminocarboxymethyl)piperidine largely depends on its application in biological systems. As an amino acid analog, it may interact with biological receptors or enzymes, potentially modulating biochemical pathways.
Further studies are necessary to elucidate specific interactions and biological effects.
The physical and chemical properties of (R)-1-Boc-4-(aminocarboxymethyl)piperidine include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents (e.g., dichloromethane, acetone) |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Stability | Stable under standard conditions but sensitive to moisture |
These properties are essential for handling and application in laboratory settings.
(R)-1-Boc-4-(aminocarboxymethyl)piperidine has several scientific applications:
The molecular architecture of (R)-1-Boc-4-(aminocarboxymethyl)piperidine integrates three key elements: a piperidine ring, a Boc-protected amine, and a chiral acetic acid substituent. The piperidine nitrogen bears the Boc group [(CH₃)₃C-O-C(=O)-], which masks the secondary amine's basicity and reactivity. At the 4-position, the carbon atom is substituted with an -CH(NH₂)-COOH group, where the alpha-carbon constitutes the chiral center with defined (R) stereochemistry [1] [4]. This configuration is absolute and not racemized under standard conditions, ensuring enantiopurity in synthetic applications.
The compound crystallizes as a solid with a predicted density of 1.181±0.06 g/cm³ and a boiling point of 397.9±17.0 °C [4] [9]. Its pKa of 2.30±0.10 indicates moderate acidity, consistent with the carboxylic acid moiety [9]. The stereocenter’s (R) configuration governs spatial orientation, enabling selective interactions with biological targets. Computational models (e.g., SMILES: O=C(O)N1CCC(CC(CN)=O)CC1) reveal intramolecular hydrogen bonding between the carboxylic acid proton and the Boc carbonyl oxygen, contributing to conformational stability [1] [9].
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₂N₂O₄ | [4] |
Molecular Weight | 258.31 g/mol | [9] |
CAS Registry Number | 177702-21-5 | [4] [9] |
Configuration | (R) | [1] [4] |
Density | 1.181 ± 0.06 g/cm³ (predicted) | [9] |
pKa | 2.30 ± 0.10 (predicted) | [9] |
The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for amines in piperidine derivatives. In (R)-1-Boc-4-(aminocarboxymethyl)piperidine, it safeguards the piperidine nitrogen during synthetic operations, preventing unwanted side reactions such as acylation, alkylation, or oxidation [5] [10]. The Boc group is stable under basic conditions and nucleophilic reagents but can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in organic solvents), regenerating the secondary amine without disturbing the stereocenter or other functional groups [5] [7].
This orthogonal protection strategy enables sequential modifications of the aminocarboxymethyl group. For example, the carboxylic acid can undergo coupling reactions (e.g., peptide bond formation) or the primary amine can be acylated while the piperidine nitrogen remains shielded [7]. The Boc group’s steric bulk also influences molecular conformation, potentially enhancing crystallinity and purification efficiency. In drug discovery, such protection is indispensable for synthesizing piperidine-based scaffolds like HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) or SIRT2 inhibitors, where precise functional group manipulation is required [5].
Table 2: Comparison of Boc-Protected Piperidine Derivatives
Compound | Molecular Formula | Molecular Weight | Role |
---|---|---|---|
(R)-1-Boc-4-(aminocarboxymethyl)piperidine | C₁₂H₂₂N₂O₄ | 258.31 | Chiral building block for stereoselective synthesis |
4-Amino-1-Boc-piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Intermediate for NNRTIs and SIRT2 inhibitors [5] |
1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid | C₁₆H₂₈N₂O₆ | 344.30 | Doubly protected for peptide synthesis [10] |
Chirality is a fundamental determinant of pharmacological activity. Enantiomers of chiral drugs often exhibit distinct biological behaviors: one enantiomer (eutomer) may possess therapeutic efficacy, while its counterpart (distomer) could be inactive or toxic [3] [8]. Regulatory agencies like the United States Food and Drug Administration mandate rigorous stereochemical characterization during drug development to ensure safety and efficacy. Since 1992, guidelines require absolute stereochemistry to be defined early in development, eliminating ambiguities from racemic mixtures [3].
(R)-1-Boc-4-(aminocarboxymethyl)piperidine exemplifies this principle. Its (R) configuration ensures precise three-dimensional positioning of functional groups for interactions with chiral biological targets (e.g., enzymes or receptors). In drug discovery, this compound has been used to synthesize HIV-1 NNRTIs and SIRT2 inhibitors, where stereochemistry influences binding affinity and metabolic stability [5]. The Boc group further facilitates enantioselective synthesis by allowing chiral resolution before deprotection. Techniques like chiral chromatography, diastereomeric salt crystallization, or cocrystal formation can isolate the desired (R) enantiomer from racemic mixtures [8].
Industrial-scale production of single-enantiomer compounds employs asymmetric synthesis or resolution. Classical resolution via diastereomeric salts remains cost-effective, leveraging solubility differences between enantiomer-resolving agent complexes [8]. For instance, Veranova’s resolution screening identifies optimal chiral resolving agents and crystallization conditions to achieve >98% diastereomeric excess [8]. Such processes underscore the indispensability of chirally pure intermediates like (R)-1-Boc-4-(aminocarboxymethyl)piperidine in modern pharmaceutical manufacturing.
Table 3: Key Techniques for Chiral Resolution
Technique | Mechanism | Application Example |
---|---|---|
Diastereomeric Salt Formation | Preferential crystallization using chiral acids/bases | Resolution of racemates via least-soluble salt isolation |
Chiral Chromatography | Enantioselective adsorption on chiral stationary phases | Analytical purification and preparative separation |
Cocrystallization | Enantiospecific crystal lattice formation with chiral conformers | Resolution of Praziquantel with L-malic acid [8] |
Viedma Ripening | Attrition-enhanced deracemization via grinding | Solid-state deracemization under kinetic control |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7